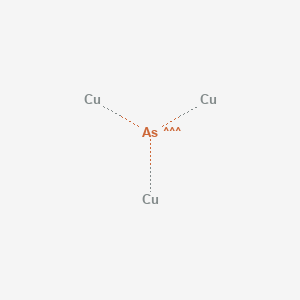
Hydrobentizide
Vue d'ensemble
Description
Il a été développé à la fin des années 1960 et a été largement utilisé au début des années 1970 pour aider à réduire la pression artérielle lorsqu'il était associé à d'autres agents hypotenseurs . Ce composé est bien toléré et a été utilisé dans diverses formulations pour traiter les patients atteints d'hypertension artérielle .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'hydrobentizide peut être synthétisé par une série de réactions chimiques impliquant la condensation de dérivés sulfonamide appropriés avec la benzothiadiazine. La réaction implique généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les conditions réactionnelles spécifiques, telles que la température et la pression, sont optimisées pour obtenir des rendements élevés et une pureté élevée de l'this compound .
Méthodes de production industrielle : En milieu industriel, la production d'this compound implique une synthèse chimique à grande échelle utilisant des réacteurs discontinus ou à flux continu. Le processus comprend la purification des intermédiaires et du produit final par des techniques telles que la cristallisation, la filtration et le séchage. Des mesures de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la sécurité du composé produit .
Analyse Des Réactions Chimiques
Types de réactions : L'hydrobentizide subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former des sulfoxydes et des sulfones dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former les amines et les thiols correspondants.
Substitution : L'this compound peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines et thiols.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
L'this compound a été largement étudié pour ses applications dans divers domaines :
Chimie : Utilisé comme composé modèle dans les études des agents diurétiques et de leurs mécanismes.
Biologie : Investigué pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.
Médecine : Utilisé dans le traitement de l'hypertension et des affections cardiovasculaires associées.
Industrie : Employé dans le développement de formulations pharmaceutiques et en tant qu'étalon de référence en chimie analytique.
5. Mécanisme d'action
L'this compound exerce ses effets en inhibant la réabsorption des ions sodium et chlorure dans les tubules contournés distaux des reins. Cela conduit à une augmentation de l'excrétion d'eau et d'électrolytes, entraînant une réduction du volume sanguin et de la pression artérielle. Les cibles moléculaires comprennent les symports sodium-chlorure, et les voies impliquées sont liées à la régulation de l'équilibre électrolytique et de l'homéostasie des fluides .
Composés similaires :
Hydrochlorothiazide : Un autre diurétique benzothiadiazine-sulfonamide avec des mécanismes d'action similaires.
Chlorothiazide : Un diurétique thiazidique utilisé pour traiter l'hypertension et l'œdème.
Bendroflumethiazide : Un diurétique thiazidique avec une durée d'action plus longue que l'this compound.
Unicité : L'this compound est unique par sa structure chimique spécifique, qui lui confère un profil pharmacocinétique distinct et une efficacité thérapeutique. Sa combinaison avec d'autres agents hypotenseurs, tels que le diméthylaminoéthanol réserpilinate, s'est avérée améliorer ses effets antihypertenseurs .
Applications De Recherche Scientifique
Hydrobentizide has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of diuretic agents and their mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Utilized in the treatment of hypertension and related cardiovascular conditions.
Mécanisme D'action
Hydrobentizide exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This leads to an increase in the excretion of water and electrolytes, resulting in a reduction in blood volume and blood pressure. The molecular targets include sodium-chloride symporters, and the pathways involved are related to the regulation of electrolyte balance and fluid homeostasis .
Comparaison Avec Des Composés Similaires
Hydrochlorothiazide: Another benzothiadiazine-sulfonamide diuretic with similar mechanisms of action.
Chlorothiazide: A thiazide diuretic used to treat hypertension and edema.
Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to hydrobentizide.
Uniqueness: this compound is unique in its specific chemical structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its combination with other hypotensive agents, such as dimethylaminoethanol reserpilinate, has been shown to enhance its antihypertensive effects .
Propriétés
IUPAC Name |
3-(benzylsulfanylmethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7,15,18-19H,8-9H2,(H2,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNJWRJEKCRIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864457 | |
| Record name | 3-[(Benzylsulfanyl)methyl]-6-chloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13957-38-5 | |
| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-[[(phenylmethyl)thio]methyl]-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13957-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrobentizide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Benzylsulfanyl)methyl]-6-chloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrobentizide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROBENTIZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1486Y0D5WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)










